molecular formula C12H9ClN2O2 B6368313 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261932-21-1

5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368313
CAS RN: 1261932-21-1
M. Wt: 248.66 g/mol
InChI Key: YXFHCQWCOCWRID-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% (5-C3CHP-3H) is a chemical compound that has been studied for its potential applications in scientific research. It is a crystalline solid with a melting point of 76-78°C and a boiling point of 200-202°C. 5-C3CHP-3H has been used in a variety of laboratory applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical and physiological studies.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical and physiological studies. In organic synthesis, 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% can be used as a starting material for the synthesis of other compounds. In chemical reactions, it can act as a catalyst for the formation of a variety of products. In biochemical and physiological studies, it can be used as a substrate for the investigation of enzyme activity, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a substrate for the formation of various products in biochemical and physiological studies. In particular, it has been suggested that 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% can act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to an increase in acetylcholine levels, which could have a range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been suggested that it could potentially act as a competitive inhibitor of the enzyme acetylcholinesterase, which could lead to an increase in acetylcholine levels. This increase could have a range of effects on the body, including increased alertness, improved memory and concentration, and increased muscle strength. It is also possible that 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% could have other biochemical and physiological effects, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its low cost and availability, as well as its ability to act as a reagent, catalyst, and substrate in organic synthesis, chemical reactions, and biochemical and physiological studies. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% is that its mechanism of action and potential biochemical and physiological effects are not yet fully understood, so further research is needed to better understand its potential applications.

Future Directions

In order to better understand the potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95%, there are several future directions that could be explored. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be done to explore its potential applications in organic synthesis, chemical reactions, and other laboratory experiments. Finally, further research into the synthesis method of 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% could be conducted to improve its yield and purity.

Synthesis Methods

5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde and 3-amino-2-oxopropionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in three steps. First, the 4-chlorobenzaldehyde reacts with the 3-amino-2-oxopropionic acid to form a Schiff base. This intermediate is then heated and treated with aqueous hydrochloric acid to form the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95%. The reaction is carried out under anhydrous conditions, and the product is isolated by recrystallization.

properties

IUPAC Name

2-chloro-5-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-2-1-7(4-10(11)12(14)17)8-3-9(16)6-15-5-8/h1-6,16H,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFHCQWCOCWRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683105
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-21-1
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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